molecular formula C15H15Cl2NO2S B2705071 4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide CAS No. 857041-71-5

4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide

Cat. No.: B2705071
CAS No.: 857041-71-5
M. Wt: 344.25
InChI Key: DNBBOVLOJJLSAW-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a chlorinated benzene ring and a branched alkylamine substituent (3-chloro-1-phenylpropyl).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(3-chloro-1-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c16-11-10-15(12-4-2-1-3-5-12)18-21(19,20)14-8-6-13(17)7-9-14/h1-9,15,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBBOVLOJJLSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-chloro-1-phenylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce sulfonic acids or amines .

Scientific Research Applications

Medicinal Chemistry

Sulfonamides are a class of compounds known for their antibacterial properties. The compound is structurally related to other sulfonamides that have been extensively studied for their ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.

Antimicrobial Activity

Research has demonstrated that sulfonamides can effectively treat a variety of bacterial infections. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential for synthesizing folate in bacteria. This inhibition leads to the depletion of folate and ultimately bacterial cell death.

Treatment of Infections

4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide has shown potential in treating infections caused by both gram-positive and gram-negative bacteria. Its effectiveness against resistant strains is particularly noteworthy, as antibiotic resistance continues to pose significant challenges in clinical settings.

Antifungal and Antiparasitic Properties

Beyond antibacterial activity, some studies suggest that certain sulfonamide derivatives may possess antifungal and antiparasitic properties. For instance, they have been investigated for their efficacy against Pneumocystis jirovecii, a common opportunistic pathogen in immunocompromised patients.

Clinical Trials

Several clinical trials have explored the efficacy of sulfonamide compounds in treating resistant infections. For example:

  • A study published in The Journal of Antimicrobial Chemotherapy evaluated the effectiveness of a sulfonamide derivative against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity.
  • Another trial assessed the use of sulfonamides in combination therapies to enhance efficacy against multi-drug resistant organisms.

Research Findings

Research findings indicate that modifications to the sulfonamide structure can enhance its pharmacological properties:

  • A study highlighted the synthesis of novel derivatives with improved solubility and bioavailability, leading to enhanced therapeutic outcomes.
  • Investigations into the structure-activity relationship (SAR) have provided insights into how specific substitutions on the benzene ring affect antimicrobial potency.

Data Table: Comparative Analysis of Sulfonamide Compounds

Compound NameActivity TypeEfficacy AgainstReference
This compoundAntibacterialMRSA, Streptococcus pneumoniae
SulfamethoxazoleAntibacterialUrinary tract infections
TrimethoprimAntibacterialPneumocystis jirovecii
SulfadiazineAntibacterialToxoplasmosis

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide involves the inhibition of specific enzymes or proteins. For instance, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

4-Chloro-N-(3-Chlorophenyl)Benzene-1-Sulfonamide

Key Differences :

  • Substituent : The N-linked group is a 3-chlorophenyl ring instead of the 3-chloro-1-phenylpropyl chain.
  • Crystal Packing: The dihedral angle between the sulfonyl and anilino benzene rings is 77.1° in this compound, compared to 56.5° in its dichlorophenyl analog. This influences molecular packing and solubility .
  • Synthesis : Prepared via reaction of 4-chlorobenzenesulfonyl chloride with 3-chloroaniline, contrasting with the target compound’s likely synthesis using 3-chloro-1-phenylpropylamine .

Table 1: Structural Comparison

Compound N-Substituent Dihedral Angle (°) Melting Point/Crystallinity
4-Chloro-N-(3-chloro-1-phenylpropyl) 3-Chloro-1-phenylpropyl Not reported Not available
4-Chloro-N-(3-chlorophenyl) 3-Chlorophenyl 77.1 Crystalline (ethanol)

SC-558 and COX-2 Inhibitors

SC-558 (Fig. 1 in ) is a well-characterized COX-2 inhibitor with a sulfonamide group. Derivatives such as 1a-f () feature substituents (e.g., Cl, Br, OCH₃) on the benzene ring, which modulate inhibitory potency.

  • Activity : Electron-withdrawing groups (e.g., Cl in 1e ) enhance COX-2 selectivity by stabilizing enzyme interactions .

Table 2: Pharmacological Comparison

Compound Substituent(s) Reported Activity
SC-558 Quinazolinyl-ethenyl Potent COX-2 inhibition
4-Chloro-N-(3-chloro-1-phenylpropyl) 3-Chloro-1-phenylpropyl Unknown (structural analog)

3-Chloro-N-Phenyl-Phthalimide

  • Synthetic Utility : Requires high purity for polymerization, unlike the target compound, which may prioritize functional group versatility .

Solubility and Stability

    Biological Activity

    4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

    • IUPAC Name : this compound
    • CAS Number : 857041-71-5
    • Molecular Formula : C15H15Cl2N O2S
    • Molecular Weight : 336.25 g/mol

    The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthetase, an enzyme critical for folic acid synthesis in bacteria. By blocking this enzyme, the compound disrupts bacterial growth and replication, similar to other sulfonamides like sulfamethoxazole .

    Case Studies and Experimental Findings

    A study evaluated the biological activity of various benzenesulfonamides, including derivatives similar to this compound. The results indicated that these compounds could significantly alter perfusion pressure and coronary resistance in isolated rat heart models. Such effects suggest potential cardiovascular implications of these sulfonamides .

    Pharmacokinetic Profile

    Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although specific data for this compound are scarce, general trends from related sulfonamides indicate:

    • Absorption : Moderate oral bioavailability.
    • Distribution : Likely to distribute widely due to lipophilicity from aromatic structures.
    • Metabolism : Primarily hepatic metabolism with potential formation of active metabolites.
    • Excretion : Renal excretion is expected due to the polar nature of sulfonamides .

    Comparison with Similar Compounds

    Compound NameMechanismKey Activity
    SulfanilamideInhibits dihydropteroate synthetaseAntibacterial
    SulfamethoxazoleInhibits folate synthesisBroad-spectrum antibacterial
    SulfadiazineInhibits folate synthesisAntimicrobial for toxoplasmosis

    The unique structural features of this compound may confer distinct biological activities compared to these similar compounds. Its specific substitution pattern could influence its pharmacokinetic properties and therapeutic efficacy .

    Q & A

    Basic Question: What are the common synthetic routes for 4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide?

    Methodological Answer:
    The compound is typically synthesized via nucleophilic substitution reactions between sulfonyl chlorides and amines. For example:

    • React 4-chlorobenzenesulfonyl chloride with 3-chloro-1-phenylpropylamine in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to facilitate deprotonation of the amine.
    • Purify the crude product using recrystallization or column chromatography to isolate the sulfonamide .
      Key parameters include reaction temperature (0–25°C), stoichiometric ratios (1:1.2 sulfonyl chloride:amine), and solvent polarity to optimize yield (reported yields: 60–85%) .

    Basic Question: What structural features influence the biological activity of this compound?

    Methodological Answer:
    The compound’s bioactivity is driven by:

    • Chlorine substituents : Enhance electrophilicity and binding affinity to hydrophobic pockets in target proteins.
    • Sulfonamide group : Facilitates hydrogen bonding with enzymatic active sites (e.g., dihydropteroate synthetase in bacteria) .
    • Alkyne or phenylpropyl moieties : Modify steric bulk and solubility, impacting membrane permeability .
      Comparative studies show that replacing the chloro group with fluorine reduces antimicrobial potency due to altered electronic properties .

    Basic Question: How is the compound screened for initial biological activity?

    Methodological Answer:
    Standard protocols include:

    • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
    • Enzyme inhibition studies : Fluorometric assays to measure inhibition of dihydropteroate synthetase or carbonic anhydrase .

    Advanced Question: How do structural modifications impact its structure-activity relationship (SAR)?

    Methodological Answer:
    SAR studies compare derivatives with systematic substitutions:

    SubstituentActivity TrendRationale
    4-Cl (parent compound)High antimicrobial activityChlorine enhances lipophilicity
    4-FReduced activityWeaker electron-withdrawing effect
    3-HexynylImproved solubilityAlkyne increases polarity
    Data suggest that chloro and alkyne groups synergistically enhance target binding, while methyl substitutions improve bioavailability .

    Advanced Question: How can researchers resolve contradictory data in biological assays?

    Methodological Answer:
    Contradictions (e.g., variable IC₅₀ values across studies) require:

    • Triangulation : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
    • Replication : Repeat experiments under standardized conditions (pH, temperature, cell passage number).
    • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch variability .

    Advanced Question: What strategies optimize the compound’s physicochemical properties for in vivo studies?

    Methodological Answer:
    Optimization involves:

    • LogP adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce hydrophobicity (target LogP: 2–4) .
    • Salt formation : Prepare hydrochloride salts to enhance water solubility (e.g., 10c derivative in ).
    • Prodrug design : Mask sulfonamide with enzymatically cleavable groups (e.g., esters) to improve oral bioavailability .

    Advanced Question: How is the compound’s mechanism of action studied at the molecular level?

    Methodological Answer:
    Mechanistic approaches include:

    • X-ray crystallography : Resolve ligand-enzyme complexes (e.g., with dihydropteroate synthetase) to identify binding motifs .
    • Molecular dynamics simulations : Model interactions between the sulfonamide and target proteins over 100-ns trajectories .
    • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

    Advanced Question: What analytical techniques validate purity and structural integrity?

    Methodological Answer:

    • HPLC-MS : Confirm purity (>95%) using C18 columns (acetonitrile/water gradient) and monitor [M+H]⁺ ions .
    • NMR : Assign protons (¹H) and carbons (¹³C) via 2D experiments (COSY, HSQC) to verify substitution patterns .
    • IR spectroscopy : Identify sulfonamide S=O stretches (~1346 cm⁻¹) and N-H vibrations (~3294 cm⁻¹) .

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